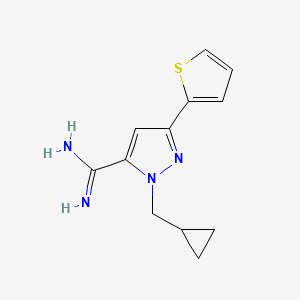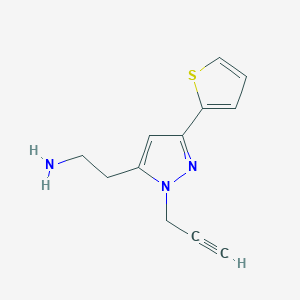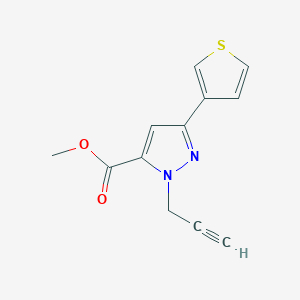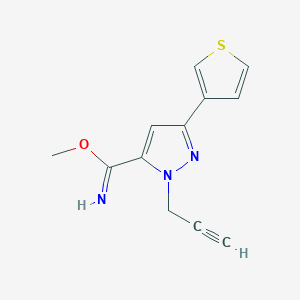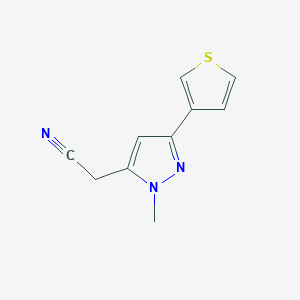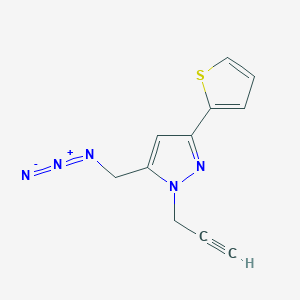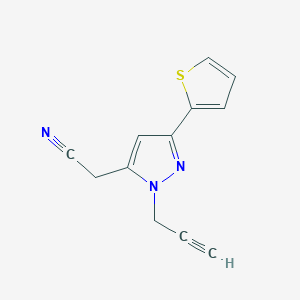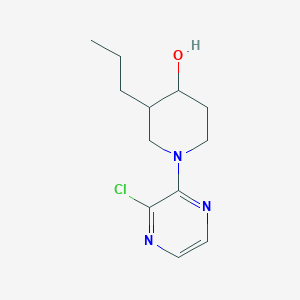
1-(3-Cloropirazin-2-il)-3-propilpiperidin-4-ol
Descripción general
Descripción
The compound seems to be a derivative of 3-Chloropyrazin-2-yl methanol . Pyrazine is a basic heterocyclic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol” were not found, there are methods for synthesizing similar compounds. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides . Another study applied a novel, mild, and convenient synthetic method involving the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives to produce [1,2,4]triazolo[4,3-a]pyrazin-3-amines .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques like FT-IR, FT-Raman, UV, and NMR .Aplicaciones Científicas De Investigación
Farmacología
En el ámbito de la farmacología, “1-(3-Cloropirazin-2-il)-3-propilpiperidin-4-ol” muestra promesa debido a su similitud estructural con compuestos que han demostrado propiedades antimicrobianas . Su potencial para la modificación lo convierte en un candidato para el desarrollo de nuevos agentes antimicrobianos, particularmente contra cepas resistentes de bacterias y otros patógenos.
Ciencia de Materiales
Los derivados de este compuesto se han estudiado por sus energías de interacción y contribuciones al empaquetamiento cristalino, que son cruciales en la ciencia de materiales para el desarrollo de nuevos materiales con propiedades específicas . La capacidad del compuesto para formar estructuras cristalinas estables se puede aprovechar en el diseño de materiales con propiedades mecánicas y térmicas deseadas.
Síntesis Química
“this compound” sirve como intermedio en varios procesos de síntesis orgánica . Su papel en la síntesis de moléculas complejas es vital, especialmente en la industria farmacéutica donde se puede utilizar para crear vías de síntesis más eficientes para la producción de fármacos.
Bioquímica
Las aplicaciones bioquímicas de este compuesto están relacionadas con su potencial como andamiaje en moléculas insecticidas . Sus características estructurales pueden explotarse para diseñar nuevos compuestos con actividad insecticida dirigida, contribuyendo a métodos de control de plagas más seguros y efectivos en la agricultura.
Química Analítica
En la química analítica, las propiedades complejas del compuesto permiten su aplicación en el desarrollo de métodos para el descubrimiento de fármacos y la química medicinal. Puede utilizarse como un compuesto estándar o de referencia en técnicas cromatográficas para identificar y cuantificar compuestos similares.
Mecanismo De Acción
Target of action
The compound contains a pyrazine ring, which is a common structural motif in various bioactive compounds. Pyrazine derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .
Biochemical pathways
The exact biochemical pathways affected by this compound are unknown. Based on the biological activities of other pyrazine derivatives, it could potentially interact with various biochemical pathways related to inflammation, cell proliferation, or microbial growth .
Análisis Bioquímico
Biochemical Properties
1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . This inhibition leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. Additionally, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol interacts with tau proteins, reducing their hyperphosphorylation and thereby potentially mitigating neurodegenerative processes .
Cellular Effects
The effects of 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol on various cell types and cellular processes are profound. In neuronal cells, it has been shown to protect against amyloid-beta-induced cytotoxicity by increasing the expression of heat shock proteins and reducing tau hyperphosphorylation . This compound also influences cell signaling pathways, particularly those involved in neuroprotection and stress responses. Furthermore, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol can modulate gene expression related to neuroinflammation and oxidative stress .
Molecular Mechanism
At the molecular level, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing cholinergic neurotransmission. Additionally, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol interacts with tau proteins, reducing their phosphorylation and aggregation . These molecular interactions contribute to its neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol can maintain its neuroprotective effects over extended periods, although its efficacy may decrease with time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive function and provide neuroprotection without significant adverse effects . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with specific transporters and binding proteins that facilitate its movement within cells and its accumulation in target tissues .
Subcellular Localization
The subcellular localization of 1-(3-Chloropyrazin-2-yl)-3-propylpiperidin-4-ol is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
Propiedades
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-3-9-8-16(7-4-10(9)17)12-11(13)14-5-6-15-12/h5-6,9-10,17H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGFTMWYOTWYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



